Cas no 85372-69-6 (3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al)

3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al 化学的及び物理的性質
名前と識別子
-
- AKOS040763323
- 3??-Hydroxy-7??,25-dimethoxycucurbita-5,23-dien-19-al
- 85372-69-6
- CHEMBL251909
- (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-((E,2R)-6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthrene-9-carbaldehyde
- HDMCD cpd
- (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
- (23E)-3beta-hydroxy-7beta,25-dimethoxycucurbita-5,23-dien-19-al
- 3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al
-
- インチ: InChI=1S/C32H52O4/c1-21(11-10-15-28(2,3)36-9)22-14-16-31(7)27-25(35-8)19-24-23(12-13-26(34)29(24,4)5)32(27,20-33)18-17-30(22,31)6/h10,15,19-23,25-27,34H,11-14,16-18H2,1-9H3
- InChIKey: RJZHRGIIKCKCRF-UHFFFAOYSA-N
- ほほえんだ: COC1C=C2C(CCC(O)C2(C)C)C2(CCC3(C)C(CCC3(C)C12)C(C)C\C=C\C(C)(C)OC)C=O |c:3|
計算された属性
- せいみつぶんしりょう: 500.38656014g/mol
- どういたいしつりょう: 500.38656014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 902
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6274-5mg |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 5mg |
¥ 4420 | 2024-07-24 | ||
TargetMol Chemicals | TN6274-5mg |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN6274-1 ml * 10 mm |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
TargetMol Chemicals | TN6274-5 mg |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN6274-1 mL * 10 mM (in DMSO) |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
TargetMol Chemicals | TN6274-1 ml * 10 mm |
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al |
85372-69-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-24 |
3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-alに関する追加情報
Introduction to 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al (CAS No. 85372-69-6)
3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al, identified by the Chemical Abstracts Service Number (CAS No.) 85372-69-6, is a naturally occurring triterpenoid compound that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound belongs to the cucurbitane family, a group of triterpenoids known for their diverse biological activities and structural complexity. The unique structural features of 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al, including its hydroxyl and methoxy groups at specific positions, contribute to its remarkable pharmacological properties and make it a subject of intense study in medicinal chemistry.
The cucurbitane scaffold is characterized by a tetracyclic structure composed of three six-membered rings and one five-membered ring. This framework is further modified by various functional groups, which influence the compound's biological interactions. In the case of 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al, the presence of hydroxyl groups at the 3β and 7β positions, along with methoxy groups at the 25 position, creates a highly reactive and versatile structure. These functional groups are crucial for its interaction with biological targets and contribute to its potential therapeutic applications.
Recent research has highlighted the pharmacological significance of 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al in several areas of medical interest. Studies have demonstrated its potential role in modulating inflammatory pathways, which makes it a promising candidate for the development of anti-inflammatory agents. The compound's ability to interact with various enzymes and receptors involved in inflammation suggests that it could serve as a lead compound for novel therapeutics targeting chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al has shown promise in anticancer research. Preclinical studies have indicated that this compound can induce apoptosis in certain cancer cell lines by disrupting critical cellular processes. The exact mechanisms through which it exerts these effects are still under investigation, but preliminary findings suggest that it may interfere with signaling pathways such as those involving p53 and Bcl-xL, which are crucial for cancer cell survival. These findings have opened up new avenues for developing cucurbitane-based anticancer drugs.
The structural complexity of 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al also makes it an attractive scaffold for drug discovery. Its multifunctional groups provide multiple sites for chemical modification, allowing researchers to design derivatives with enhanced bioactivity or improved pharmacokinetic profiles. This flexibility has led to several synthetic studies aimed at exploring analogs of this compound with potentially improved therapeutic efficacy.
From a natural product perspective, 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al is primarily found in certain species of the genus *Cucurbita*, particularly *Cucurbita ficifolia*. The extraction and isolation of this compound from natural sources remain challenging due to its low abundance and the complexity of the plant matrix. However, advancements in chromatographic techniques and biotechnological methods have made it increasingly feasible to obtain sufficient quantities for detailed pharmacological studies.
The synthesis of 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al through chemical methods has also been extensively studied. Total synthesis approaches have been developed to construct the cucurbitane core with high precision. These synthetic strategies not only provide a means to study the compound's structure-function relationships but also enable the production of labeled or modified versions for use in biochemical assays.
One of the most intriguing aspects of 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al is its potential role as an immunomodulator. Research has suggested that this compound can modulate immune responses by interacting with immune cells and cytokine pathways. This immunomodulatory activity could be exploited for treating autoimmune diseases or enhancing immune responses against pathogens. Further investigation into these mechanisms may lead to novel therapeutic strategies targeting immune dysregulation.
The future direction of research on 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al includes exploring its potential in neuroprotective applications. Preliminary studies have indicated that cucurbitane derivatives may have neuroprotective effects by mitigating oxidative stress and inhibiting neuroinflammatory processes. Given the growing interest in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, this avenue holds significant promise for developing new treatments.
In conclusion,3β-Hydroxy-7β,25-dimethoxycucurbita- 5, 23- dien- 19- al (CAS No. 85372- 69- 6) represents a structurally complex and biologically active natural product with diverse therapeutic potential. Its unique chemical features, coupled with emerging research findings, position it as a valuable candidate for further exploration in pharmaceutical development. As our understanding of its mechanisms continues to grow, so too will its potential applications across multiple medical disciplines.
85372-69-6 (3β-Hydroxy-7β,25- dimethoxycucurbita-5,23-dien-19-al) 関連製品
- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)
- 1338993-73-9(1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 400086-33-1(Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)
- 1289163-05-8(5-(Methylamino)-2-nitrobenzaldehyde)
- 17931-27-0(2-(Methylthio)naphtho[2,1-d]thiazole)
- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)
- 2171908-12-4(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid)



